N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide
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Overview
Description
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is a complex organic compound that features a piperidine ring, a fluoropyrimidine moiety, and a cyclopropanesulfonamide group. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide typically involves multiple steps:
Formation of the Fluoropyrimidine Moiety: This can be achieved by reacting 2-chloro-5-fluoropyrimidine with various amines in the presence of potassium carbonate (K₂CO₃) to form the desired fluoropyrimidine derivative.
Piperidine Ring Formation: The piperidine ring can be synthesized through a series of cyclization reactions involving appropriate starting materials and catalysts.
Cyclopropanesulfonamide Group Addition:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The fluoropyrimidine moiety may interact with nucleic acids or proteins, while the piperidine ring could modulate receptor activity. The cyclopropanesulfonamide group may enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(5-Fluoro-2-pyrimidinyl)-4-piperidinyl]cyclopropanesulfonamide
- 5-chloro-N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]-N-methylpyrimidin-2-amine
Uniqueness
N-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluoropyrimidine moiety enhances its potential for interactions with biological targets, while the cyclopropanesulfonamide group provides stability and improved pharmacokinetic properties.
Properties
IUPAC Name |
N-[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN4O2S/c13-9-7-14-12(15-8-9)17-5-3-10(4-6-17)16-20(18,19)11-1-2-11/h7-8,10-11,16H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXUQYKRRSSMALA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2CCN(CC2)C3=NC=C(C=N3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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